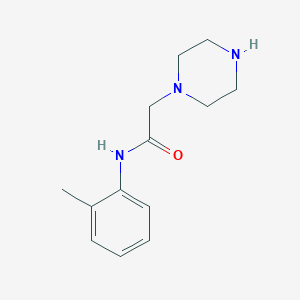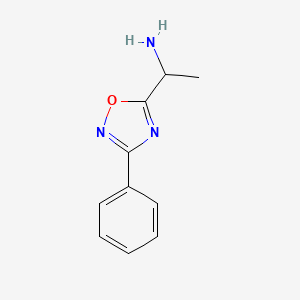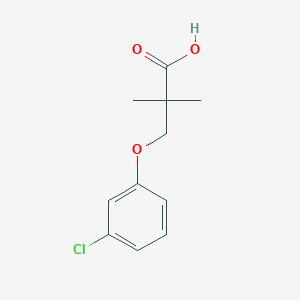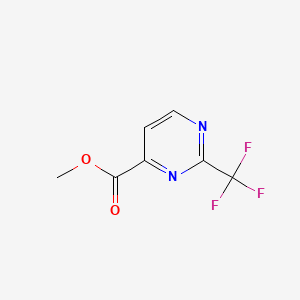
2-(Trifluorométhyl)pyrimidine-4-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is a highly versatile heterocyclic compound extensively utilized in scientific research and laboratory experiments . It is used as a pharmaceutical intermediate . This compound is part of the Thermo Scientific Chemicals brand product portfolio .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is C7H5F3N2O2 . The molecular weight is 206.12 g/mol . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource.Chemical Reactions Analysis
“Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” is known for its multifunctionality, enabling it to be employed for diverse purposes, including the synthesis of other compounds, serving as a reagent in organic synthesis, and acting as a catalyst in a variety of reactions .Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Ce composé est principalement utilisé comme intermédiaire dans la synthèse de produits pharmaceutiques . Son rôle est crucial dans le développement de médicaments capables d'interagir avec diverses cibles biologiques. Le groupe trifluorométhyle en particulier est intéressant en raison de sa nature lipophile, qui peut améliorer les propriétés pharmacocinétiques des médicaments potentiels.
Synthèse organique
En tant que réactif polyvalent, il est utilisé en synthèse organique pour construire des molécules plus complexes . Son cycle pyrimidine sert d'échafaudage sur lequel des réactions supplémentaires peuvent se produire, permettant la création d'un éventail diversifié de structures chimiques.
Catalyseur dans les réactions chimiques
La structure unique du composé lui permet d'agir comme un catalyseur, accélérant les réactions chimiques sans être consommé dans le processus . Ceci est particulièrement précieux dans les procédés industriels où l'efficacité et la rentabilité sont primordiales.
Synthèse d'agents antiviraux
Des dérivés de la pyrimidine se sont révélés posséder des propriétés antivirales. Le 2-(trifluorométhyl)pyrimidine-4-carboxylate de méthyle peut être utilisé comme matière première pour la synthèse de composés qui pourraient potentiellement traiter les infections virales .
Recherche anticancéreuse
La partie pyrimidine est une caractéristique commune dans de nombreux agents anticancéreux. La recherche sur la synthèse de nouveaux médicaments anticancéreux implique souvent l'utilisation de ce composé comme intermédiaire clé .
Développement d'antioxydants
Les antioxydants jouent un rôle vital dans la protection des cellules contre le stress oxydatif. Le this compound peut être utilisé dans le développement de nouveaux antioxydants qui pourraient avoir des applications thérapeutiques .
Activité antimicrobienne
Les dérivés de la pyrimidine ont été étudiés pour leur activité antimicrobienne. Ce composé peut servir de précurseur dans la création de nouveaux agents antimicrobiens qui pourraient être efficaces contre les souches résistantes de bactéries .
Neuroprotection et activité anti-inflammatoire
Des études récentes ont étudié le potentiel neuroprotecteur et anti-inflammatoire des hybrides triazole-pyrimidine. Le this compound pourrait être utilisé dans la synthèse de ces hybrides, contribuant à la recherche sur les maladies neurodégénératives et l'inflammation .
Safety and Hazards
Orientations Futures
The future directions of “Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate” could involve further exploration of its potential applications in pharmaceuticals and scientific research. Its multifunctionality makes it an appealing option for researchers and scientists seeking to explore the vast potential of numerous chemical reactions .
Mécanisme D'action
Target of Action
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is a highly versatile heterocyclic compound extensively utilized in scientific research and laboratory experiments . .
Mode of Action
It’s multifunctionality enables it to be employed for diverse purposes, including the synthesis of other compounds, serving as a reagent in organic synthesis, and acting as a catalyst in a variety of reactions .
Result of Action
As a pharmaceutical intermediate, it is likely involved in the synthesis of more complex compounds with specific biological activities .
Analyse Biochimique
Biochemical Properties
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of pharmaceutical applications. It interacts with a variety of enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate on cellular processes are diverse and depend on the type of cells being studied. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in hepatocytes, Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate can modulate the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to metabolize and eliminate toxins .
Molecular Mechanism
At the molecular level, Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule’s function. For instance, the compound may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is relatively stable under recommended storage conditions, but its stability can be compromised in the presence of oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing the activity of certain enzymes or improving cellular metabolism. At high doses, toxic or adverse effects can occur. These effects may include cellular damage, disruption of normal metabolic processes, and even organ toxicity . It is important to determine the appropriate dosage to balance the compound’s therapeutic benefits with its potential risks.
Metabolic Pathways
Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites that can be easily excreted from the body . This metabolic process can affect the levels of other metabolites and influence overall metabolic flux.
Transport and Distribution
Within cells and tissues, Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells by membrane transporters, where it can then interact with intracellular targets.
Subcellular Localization
The subcellular localization of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propriétés
IUPAC Name |
methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-3-11-6(12-4)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFLWQBZJODKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590278 | |
| Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878745-51-8 | |
| Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




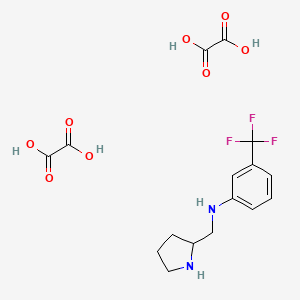
![[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine](/img/structure/B1369145.png)

![methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1369149.png)
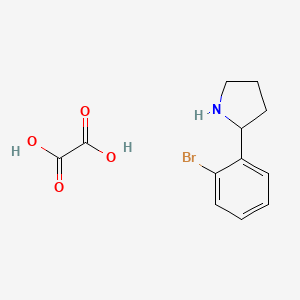

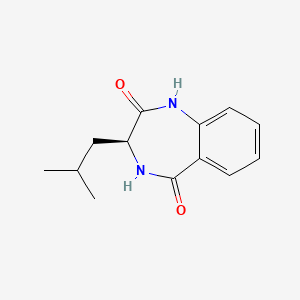

![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)
